Methyl 2-fluoro-5-(5-methoxypyridin-3-yl)benzoate
Description
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Properties
IUPAC Name |
methyl 2-fluoro-5-(5-methoxypyridin-3-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-18-11-5-10(7-16-8-11)9-3-4-13(15)12(6-9)14(17)19-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIZAEXOSLMIMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C2=CC(=C(C=C2)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742978 | |
| Record name | Methyl 2-fluoro-5-(5-methoxypyridin-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375068-85-1 | |
| Record name | Benzoic acid, 2-fluoro-5-(5-methoxy-3-pyridinyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375068-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-fluoro-5-(5-methoxypyridin-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 2-fluoro-5-(5-methoxypyridin-3-yl)benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Structural Characteristics
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 247.24 g/mol. The compound features a benzoate moiety with a fluorine atom at the second position and a methoxypyridine group at the fifth position. These substituents significantly influence its chemical reactivity and biological interactions.
Key Features
| Feature | Description |
|---|---|
| Fluorine Atom | Enhances lipophilicity and potential receptor binding |
| Methoxy Group | May improve bioavailability and pharmacological activity |
| Pyridine Moiety | Associated with various biological activities |
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom and methoxy group likely enhances its binding affinity, facilitating its pharmacological effects.
Biological Activity
Research indicates that compounds similar to this compound often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing pyridine and benzoate moieties have shown effectiveness against various pathogens.
- Anti-inflammatory Properties : The structural components may modulate inflammatory pathways, potentially reducing inflammation.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of related compounds, highlighting that the presence of fluorine can enhance activity against certain bacterial strains. This compound may exhibit similar effects due to its structural characteristics .
- Anti-inflammatory Effects : Research on related methoxy-substituted benzoates indicates that they can inhibit pro-inflammatory cytokines in vitro. This suggests that this compound could modulate inflammatory responses, although specific studies are needed to confirm this .
- Cytotoxicity in Cancer Cells : Preliminary studies involving related compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with similar structural motifs were effective against breast cancer cell lines, indicating potential for further exploration in anticancer applications .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-fluoro-4-(6-methoxypyridin-3-YL)benzoate | CHFNO | Different pyridine substitution |
| Methyl 3-fluoro-5-(5-methoxypyridin-3-YL)benzoate | CHFNO | Fluorine at the third position |
| Methyl 4-(5-methoxypyridin-3-YL)benzoate | CHNO | Lacks fluorine; potential for similar activity |
Scientific Research Applications
Medicinal Chemistry
Methyl 2-fluoro-5-(5-methoxypyridin-3-yl)benzoate has been investigated for its potential as an enzyme inhibitor and ligand in drug development, particularly for cancer therapies. Its interactions with specific enzymes can lead to apoptosis in cancer cells, making it a candidate for targeted cancer treatments .
Research indicates that this compound may exhibit significant biological activities due to its structural features. Studies have shown its potential to bind to various biological targets, influencing pathways relevant to disease mechanisms . For example:
- Cancer Treatment : It has shown efficacy in inhibiting the growth of lung and colon cancer cells through mechanisms involving reactive oxygen species .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is crucial for understanding its safety and efficacy in therapeutic applications. Studies have demonstrated that modifications to its structure can reduce hepatotoxicity while maintaining therapeutic effects . For instance, the introduction of certain substituents has been shown to improve metabolic stability and reduce off-target toxicity .
Drug Development
This compound serves as a valuable intermediate in synthesizing other biologically active molecules. Its unique properties enable the development of new drugs targeting specific receptors or enzymes involved in various diseases .
Case Study 1: Cancer Cell Inhibition
In vitro studies demonstrated that this compound effectively inhibited the proliferation of A549 lung cancer cells. The mechanism was linked to increased oxidative stress leading to cell apoptosis .
Case Study 2: Structure-Activity Relationship Analysis
A study focused on modifying the methoxypyridine ring to enhance binding affinity for specific targets while reducing hepatotoxicity. The modifications led to the identification of a new clinical candidate that exhibited improved pharmacokinetic properties .
Q & A
Basic: What synthetic methodologies are typically employed for synthesizing Methyl 2-fluoro-5-(5-methoxypyridin-3-yl)benzoate, and how do reaction conditions impact yield?
The synthesis often involves multi-step reactions, including Suzuki-Miyaura cross-coupling to introduce the 5-methoxypyridin-3-yl group to the fluorobenzoate core. Key steps include:
- Fluorobenzoate preparation : Methylation of 2-fluoro-5-hydroxybenzoate using iodomethane under basic conditions (e.g., K₂CO₃ in DMF) .
- Pyridinyl coupling : Pd-catalyzed cross-coupling between a boronic ester derivative of 5-methoxypyridine and the halogenated benzoate intermediate. Catalyst systems like Pd(PPh₃)₄ with Cs₂CO₃ in toluene/water mixtures are common .
- Yield optimization : Elevated temperatures (80–100°C) and inert atmospheres improve coupling efficiency. Impurities from incomplete coupling can be minimized via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Advanced: How can researchers address discrepancies in NMR data caused by rotational isomerism in this compound?
Rotational isomers may arise due to restricted rotation around the ester carbonyl or pyridinyl-benzoate bond. To resolve contradictions:
- Variable-temperature NMR : Conduct experiments at 25°C to 60°C in DMSO-d₆ or CDCl₃. Coalescence of split peaks at higher temperatures confirms dynamic exchange .
- Computational validation : Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts (e.g., using ACD/Labs or Gaussian software) .
- X-ray crystallography : Single-crystal analysis provides definitive confirmation of the dominant conformation .
Basic: Which spectroscopic techniques are most effective for characterizing substitution patterns on the benzoate ring?
- ¹H/¹³C NMR : Fluorine-induced splitting in aromatic protons (δ 7.0–8.5 ppm) and methoxy group signals (δ 3.8–4.0 ppm) confirm substitution positions. NOESY can validate spatial proximity between pyridinyl and benzoate groups .
- IR spectroscopy : Stretching frequencies for ester carbonyl (C=O, ~1700 cm⁻¹) and C-F bonds (~1220 cm⁻¹) verify functional group integrity .
- High-resolution mass spectrometry (HRMS) : Accurate mass measurements (e.g., ESI-TOF) confirm molecular formula (C₁₅H₁₃FNO₃) .
Advanced: What strategies improve regioselectivity during the introduction of fluorine or methoxy groups in related benzoate derivatives?
- Directed ortho-metalation : Use directing groups (e.g., esters) to position fluorine via electrophilic fluorination (Selectfluor® in acetonitrile) .
- Protection/deprotection : Temporarily protect reactive hydroxyl groups (e.g., with tert-butyldimethylsilyl chloride) to ensure methoxy substitution at the desired position .
- Microwave-assisted synthesis : Enhances reaction specificity for fluorination steps, reducing side products .
Advanced: How does pH influence the stability of the ester group in this compound during biological assays?
- Hydrolysis studies : Monitor degradation via HPLC at pH 2–10 (37°C). Acidic conditions (pH < 4) accelerate ester hydrolysis, generating 2-fluoro-5-(5-methoxypyridin-3-yl)benzoic acid. Use phosphate-buffered saline (pH 7.4) for stability in cell-based assays .
- Stabilizing agents : Add co-solvents like PEG-400 to reduce aqueous hydrolysis rates .
Basic: What HPLC conditions are recommended for purity analysis of this compound?
- Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).
- Mobile phase : Gradient elution with 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B), starting at 20% B to 80% B over 20 minutes.
- Detection : UV at 254 nm. Retention times ~12–14 minutes under these conditions .
Advanced: How does fluorine substitution at the 2-position of the benzoate moiety affect electronic properties and bioactivity?
- Electronic effects : Fluorine’s electron-withdrawing nature reduces electron density on the aromatic ring, enhancing electrophilic reactivity and hydrogen-bonding potential. DFT calculations show a 0.3 eV decrease in LUMO energy compared to non-fluorinated analogs .
- Bioactivity : Fluorine improves metabolic stability and membrane permeability. In vitro assays with kinase inhibitors suggest that 2-fluoro substitution increases target binding affinity by 20–30% compared to non-fluorinated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
